molecular formula C19H29ClN2O B2720987 N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride CAS No. 2418595-14-7

N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride

Cat. No. B2720987
CAS RN: 2418595-14-7
M. Wt: 336.9
InChI Key: LBODDMYIJYGTKY-JJNPCHJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2O and its molecular weight is 336.9. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Ligands

De Costa et al. (1990) synthesized a series of compounds related to benzeneacetamides to determine whether efficacy for the sigma receptor could be improved. Their work led to the identification of highly potent and selective sigma receptor ligands, such as 1S,2R-cis-(-)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(2-naphthyl) acetamide, which exhibited very high affinity at sigma receptors with minimal affinity for kappa, dopamine, or PCP receptors. This discovery provides valuable tools for the study of sigma receptors and emphasizes the importance of sigma ligands in pharmacological research (De Costa, Rice, Bowen, Thurkauf, Rothman, Band, Jacobson, Radesca, Contreras, Gray, 1990).

Antitumor Agents

Dong et al. (2010) designed, synthesized, and evaluated 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs for cytotoxic activity. These compounds exhibited promising cell growth inhibitory activity against all tested tumor cell lines, highlighting the significance of nitrogen substitutions on the antitumor potency. This research indicates that derivatives of N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide hydrochloride may hold potential in the development of novel antitumor agents (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, Lee, 2010).

Analgesic Activity

Ma Sc et al. (1986) synthesized 3,4-Dichloro-N-methyl-N-[trans-2-(1-delta 3-pyrrolinyl)-cyclohexyl]-benzenacetamide hydrochloride, an analogue of U-50488 H, and tested its analgesic activity in mice. The compound was found to be more potent than U-50488 H in the mouse hot plate and writhing tests, indicating a higher affinity for the kappa receptor. This study underscores the potential of N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide hydrochloride derivatives in developing new analgesic drugs (Ma Sc, Lu Sn, Lin Kz, Wang Cq, 1986).

properties

IUPAC Name

N-(4-aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c1-21(18-9-7-17(20)8-10-18)19(22)13-16-12-15(16)11-14-5-3-2-4-6-14;/h2-6,15-18H,7-13,20H2,1H3;1H/t15-,16+,17?,18?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBODDMYIJYGTKY-JJNPCHJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)CC2CC2CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCC(CC1)N)C(=O)C[C@@H]2C[C@H]2CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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